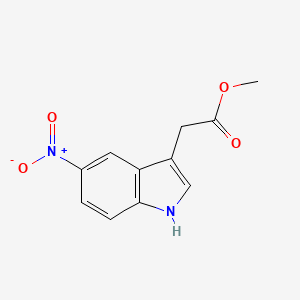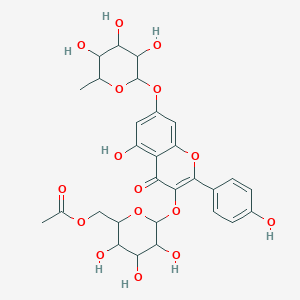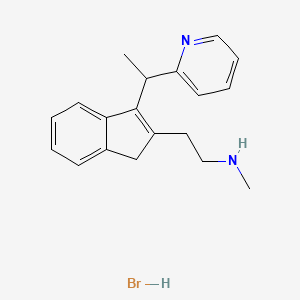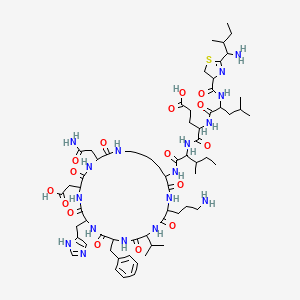
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) is a complex organic compound with the molecular formula C34H39NO14S and a molecular weight of 717.74 g/mol . This compound is a derivative of thiocolchicine, a naturally occurring alkaloid known for its biological activity. The modification of thiocolchicine to form this compound involves the addition of glucuronide and acetyl groups, which can alter its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) typically involves multiple steps, starting from thiocolchicine. The process includes:
Demethylation: Removal of a methyl group from thiocolchicine.
Glucuronidation: Addition of a glucuronic acid moiety to the demethylated thiocolchicine.
Acetylation: Introduction of acetyl groups to the glucuronide moiety.
Each of these steps requires specific reagents and conditions. For example, demethylation might involve the use of strong acids or bases, while glucuronidation could require glucuronic acid derivatives and specific catalysts. Acetylation typically involves acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes, such as mitosis and apoptosis.
Medicine: Investigated for potential therapeutic uses, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) involves its interaction with cellular components. It is believed to target microtubules, disrupting their function and leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other colchicine derivatives, which bind to tubulin and inhibit its polymerization .
Comparación Con Compuestos Similares
Similar Compounds
Thiocolchicine: The parent compound, known for its biological activity.
Colchicine: Another related compound with similar mechanisms of action.
Demecolcine: A derivative with reduced toxicity compared to colchicine.
Uniqueness
3-Demethyl thiocolchicine 2-O-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) is unique due to its specific modifications, which can alter its chemical properties and biological activity. The addition of glucuronide and acetyl groups can enhance its solubility, stability, and bioavailability, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C34H39NO14S |
|---|---|
Peso molecular |
717.7 g/mol |
Nombre IUPAC |
methyl 6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H39NO14S/c1-15(36)35-22-11-9-19-13-24(27(42-5)28(43-6)26(19)20-10-12-25(50-8)23(40)14-21(20)22)48-34-32(47-18(4)39)30(46-17(3)38)29(45-16(2)37)31(49-34)33(41)44-7/h10,12-14,22,29-32,34H,9,11H2,1-8H3,(H,35,36) |
Clave InChI |
IRRYQXHQELBFIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)


![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)

![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)


![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)
![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)
![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
